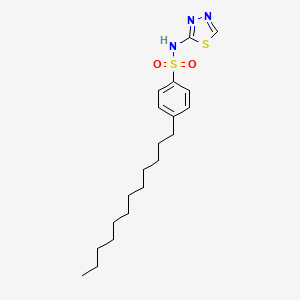

4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide

Overview

Description

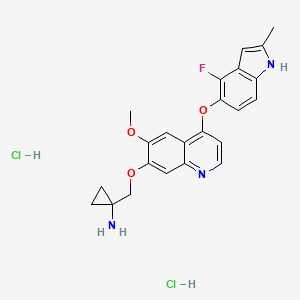

4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C20H31N3O2S2 . It is also known by its synonyms PHT-427 and PHT427 . The compound has a molecular weight of 409.6 g/mol .

Molecular Structure Analysis

The InChI code for this compound is1S/C20H31N3O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-15-19 (16-14-18)27 (24,25)23-20-22-21-17-26-20/h13-17H,2-12H2,1H3, (H,22,23) . The compound has a rotatable bond count of 14 . Physical and Chemical Properties Analysis

The compound has a XLogP3-AA value of 7.4, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound is a solid at room temperature .Scientific Research Applications

Photodynamic Therapy for Cancer Treatment : A study describes the synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base. These compounds exhibit properties valuable for photodynamic therapy, a treatment for cancer, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity : Another study synthesized novel benzenesulfonamide derivatives and evaluated their anticancer activity against human colorectal carcinoma and human cervix carcinoma cell lines. Some compounds showed significant anticancer activity, highlighting their potential as therapeutic agents (Karakuş et al., 2018).

First Hyperpolarizability in Materials Science : Research on sulfonamide amphiphiles evaluated their first hyperpolarizability using calculations and hyper-Rayleigh scattering measurements. These findings are relevant in materials science, particularly in the field of nonlinear optics (Kucharski, Janik, & Kaatz, 1999).

Electrochemical and Optical Properties for Electronics : A study on benzotriazole and benzothiadiazole-containing copolymers reveals their potential application in electronics due to their electrochemical and optical properties. These materials could be used in devices like electrochromic polymers (Karakus et al., 2012).

Potential Inhibitors of Acetyl- and Butyrylcholinesterase : Research on 5-Aryl-1,3,4-oxadiazoles decorated with long alkyl chains indicates these compounds as potential inhibitors of acetyl- and butyrylcholinesterase, enzymes relevant in treating conditions like dementia and myasthenia gravis (Pflégr et al., 2022).

Carbonic Anhydrase Isozyme Inhibitors : A study synthesizes benzenesulfonamides incorporating various moieties and investigates them as inhibitors of carbonic anhydrase isozymes, which are important in various physiological processes, including respiration and acid-base balance (Alafeefy et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

PHT-427, also known as 4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide, is a compound designed to bind to the pleckstrin homology (PH) binding domain of signaling molecules important in cancer . It primarily targets Akt and Phosphatidylinositide-Dependent Protein Kinase 1 (PDPK1) . These proteins play a critical role in activating proliferation and survival pathways within cancer cells .

Mode of Action

PHT-427 binds with high affinity to the PH domains of both PDPK1 and Akt . This binding inhibits Akt and PDPK1 signaling and their downstream targets .

Biochemical Pathways

The Phosphatidylinositol 3-kinase (PI3K)/PDPK1/Akt signaling pathway is the primary biochemical pathway affected by PHT-427 . This pathway plays a critical role in activating proliferation and survival pathways within cancer cells . By inhibiting Akt and PDPK1, PHT-427 disrupts this pathway, leading to antitumor activity .

Pharmacokinetics

The pharmacokinetics of PHT-427 show a relatively short plasma half-life of 1.4 hours . This corresponds to the time course of the inhibition of signaling pathways in tumor xenografts . When given orally, PHT-427 inhibits the growth of human tumor xenografts in immunodeficient mice .

Result of Action

The presence of PHT-427 significantly enhances its antiproliferative and proapoptotic activity by inactivating the PI3K/AKT/PDK1 pathway . It effectively suppresses AKT/PDK1 expression . Additionally, nanoparticles loaded with PHT-427 produce high oxidative stress levels that induce apoptosis .

Action Environment

The environment can influence the action, efficacy, and stability of PHT-427. For instance, in a study evaluating the antitumor potential of PHT-427 against cutaneous metastatic disease in an intradermal breast xenograft model and in an early UVB induced skin cancer model in mice, topical PHT-427 produced significant inhibition of tumor growth without adverse effects on normal skin .

Biochemical Analysis

Biochemical Properties

PHT-427 is a dual inhibitor of Akt and PDPK1 . It binds with high affinity to the PH domains of both PDPK1 and Akt . PHT-427 inhibits Akt and PDPK1 signaling and their downstream targets .

Cellular Effects

PHT-427 has shown to have significant effects on various types of cells. It inhibits Akt and PDPK1 signaling and their downstream targets in sensitive but not resistant cells and tumor xenografts . In hypopharynx carcinoma squamous cells (FaDu), the presence of PHT-427 significantly enhances its antiproliferative and proapoptotic activity by inactivating the PI3K/AKT/PDK1 pathway .

Molecular Mechanism

PHT-427 binds to the PH domains of both Akt and PDPK1, inhibiting the activity of both proteins in cells and tumor xenografts . It inhibits Akt and PDPK1 signaling and their downstream targets . The mechanism of action of PHT-427 involves binding to the PH domains of Akt and PDPK1, inhibiting their activity .

Temporal Effects in Laboratory Settings

When given orally, PHT-427 inhibited the growth of human tumor xenografts in immunodeficient mice, with up to 80% inhibition in the most sensitive tumors . It showed greater activity than analogues with C4, C6, or C8 alkyl chains . When given for more than 5 days, PHT-427 caused no weight loss or change in blood chemistry .

Dosage Effects in Animal Models

The antitumor potential of PHT-427 was evaluated in an intradermal breast xenograft model and in an early UVB induced skin cancer model in mice . Topical PHT-427 produced 89% inhibition of tumor growth with no change in body weight or skin toxicity .

Metabolic Pathways

PHT-427 is involved in the phosphatidylinositol 3-kinase/phosphatidylinositide-dependent protein kinase 1 (PDPK1)/Akt signaling pathway . This pathway plays a critical role in activating proliferation and survival pathways within cancer cells .

Properties

IUPAC Name |

4-dodecyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-15-19(16-14-18)27(24,25)23-20-22-21-17-26-20/h13-17H,2-12H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWWNRBKPCPJMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90658014 | |

| Record name | 4-Dodecyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191951-57-1 | |

| Record name | 4-Dodecyl-N-1,3,4-thiadiazol-2-ylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191951-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PHT-427 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191951571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Dodecyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHT-427 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/543K8ZN6LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

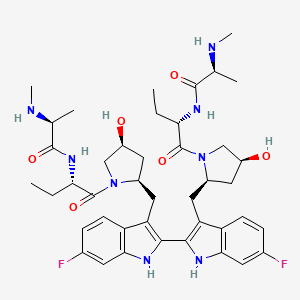

![2-{[(3r,4r)-3-Aminotetrahydro-2h-Pyran-4-Yl]amino}-4-[(4-Methylphenyl)amino]pyrimidine-5-Carboxamide](/img/structure/B612048.png)

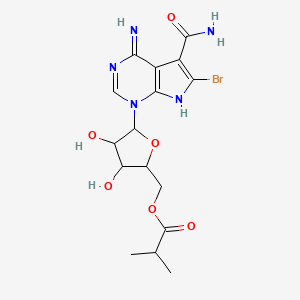

![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide;hydrochloride](/img/structure/B612051.png)

![(5Z)-5-(quinolin-6-ylmethylidene)-2-[(thiophen-2-ylmethyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B612061.png)

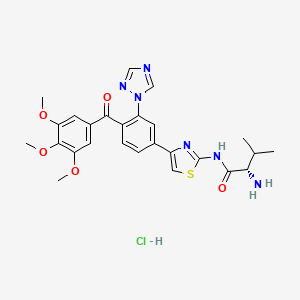

![(3S)-3-[[(2S)-2-[3-(methoxycarbonylamino)-2-oxopyridin-1-yl]butanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid](/img/structure/B612065.png)

![(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide](/img/structure/B612067.png)